3-tert-butyl-8-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
3-tert-butyl-8-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core. The structure includes a tert-butyl group at position 3 and a sulfonamide-linked 1-methylimidazole moiety at position 6.
Synthetic routes for analogous spiro compounds often involve cyclization of piperidine derivatives with isocyanates or sulfonyl chlorides. For example, Kiss et al. synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives via reactions of 4-ethynyl-4-piperidinol with isocyanates . The target compound’s synthesis likely employs similar strategies, substituting the sulfonyl chloride of 1-methylimidazole for the aryl sulfonyl groups used in related studies .
Properties
IUPAC Name |
3-tert-butyl-8-(1-methylimidazol-2-yl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-14(2,3)19-11(20)15(24-13(19)21)5-8-18(9-6-15)25(22,23)12-16-7-10-17(12)4/h7,10H,5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCEPIAAUIETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=NC=CN3C)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-tert-butyl-8-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione represents a novel class of spirocyclic compounds that have garnered attention for their potential biological activities. This article will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 378.45 g/mol. The structure features a diazaspiro framework, which is known for enhancing pharmacological properties due to its unique spatial configuration.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 2034429-95-1 |
Research indicates that compounds within the diazaspiro series exhibit significant biological activity primarily through their interactions with various enzymes and receptors. The specific compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in cardiovascular health and inflammation regulation .
Pharmacological Effects
-
Antihypertensive Activity :
- Studies have shown that derivatives similar to this compound can effectively lower blood pressure in hypertensive models by inhibiting sEH, thus increasing the levels of EETs .
- In a study involving spontaneously hypertensive rats, administration of related compounds resulted in a significant reduction in mean arterial pressure .
- Anti-inflammatory Properties :
- Anticancer Potential :
Case Study 1: Antihypertensive Efficacy
A study conducted on spontaneously hypertensive rats demonstrated that the administration of a related diazaspiro compound at a dosage of 30 mg/kg led to a statistically significant decrease in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced EET availability due to sEH inhibition.
Case Study 2: Anti-inflammatory Activity
In vitro studies using macrophage cell lines treated with the compound showed a marked reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) upon exposure to inflammatory stimuli. This suggests potential applications in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Spirocyclic Compounds
*Estimated based on molecular formula (C₁₉H₂₆N₄O₅S).
Structural and Functional Differences
Core Heteroatom Arrangement: The target compound’s 1-oxa-3,8-diazaspiro core differs from the 1,3-diazaspiro core in ’s compound. The oxygen atom may enhance hydrogen-bonding capacity, influencing receptor binding .
Substituent Effects :
- The tert-butyl group at position 3 increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or benzyl). This could improve metabolic stability but reduce aqueous solubility .
- The 1-methylimidazol-2-ylsulfonyl group is distinct from the 4-chlorophenylsulfonyl group in . Imidazole’s nitrogen atoms may engage in π-π stacking or coordinate metal ions, enhancing enzyme inhibition (e.g., aldose reductase) .
Biological Activity: ’s compound demonstrates antidiabetic activity via sulfonylurea-like mechanisms and aldose reductase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
